4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide -

4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide

Catalog Number: EVT-5514321
CAS Number:
Molecular Formula: C21H27N3O4S
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This series of compounds, with variations in the 2-alkoxy substituent, were identified as selective and potent gastroprokinetic agents. [, ] They exhibit activity by interacting with serotonin receptors in the gastrointestinal tract.

    Relevance: These compounds share the core structure of 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, including the benzamide moiety, the 4-benzyl-2-morpholinyl group, and the presence of a substituent at the 2-position of the benzamide ring. They differ in the presence of a chlorine atom at the 5-position and an amino group at the 4-position in the benzene ring, as well as the nature of the substituent at the 2-position, which is a methylsulfonylamino group in the main compound but an alkoxy group in these related compounds. The research on these compounds provides insights into the structure-activity relationships of benzamide derivatives as gastroprokinetic agents and highlights the importance of the 2-substituent and the 4-benzyl-2-morpholinyl group for activity. [, ]

    Compound Description: This compound was the most potent gastroprokinetic agent among a series of 2-amino- and 2-(substituted amino)-N-[(4-benzyl-2-morpholinyl)methyl]benzamides. []

    Relevance: This compound shares the benzamide core, the 4-benzyl-2-morpholinyl group, and a chlorine atom at the 4-position of the benzamide ring with 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. It differs in the presence of a 4-chlorobenzamide substituent at the 2-position and a chlorine atom at the 5-position in the benzene ring, in contrast to the methylsulfonylamino group at the 4-position of the main compound. This comparison underscores the significance of substituents on the benzamide ring for modulating gastroprokinetic activity. []

    Compound Description: This compound, along with its 4-(dimethylamino) and 2-ethoxy analogues, demonstrated potent and selective gastric prokinetic activity with weak dopamine D2 receptor antagonistic activity. []

    Relevance: This compound is structurally similar to 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, sharing the benzamide core, the 4-benzyl-2-morpholinyl group, and a chlorine atom at the 5-position of the benzamide ring. The key difference lies in the presence of a methoxy group at the 2-position and an amino group at the 4-position in this compound, whereas the main compound has a methylsulfonylamino group at the 4-position. This comparison suggests that modifications at these positions can impact both gastroprokinetic and dopamine D2 receptor antagonistic activities. []

    Compound Description: This compound, along with its 4-fluorobenzyl and 3-methyl-2-butenyloxy analogues, displayed superior gastroprokinetic activity compared to cisapride and was essentially equipotent to its 2-ethoxy analogue (AS-4370). Notably, these compounds, including AS-4370, lacked dopamine D2 receptor antagonistic activity. []

    Relevance: This compound shares the benzamide core, the 4-benzyl-2-morpholinyl group, and chlorine atoms at the 5-position with 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. The distinction arises from the presence of an n-butoxy group at the 2-position and an amino group at the 4-position in this compound, as opposed to the methylsulfonylamino group at the 4-position in the main compound. This comparison further supports the influence of substituents at these positions on gastroprokinetic activity and dopamine D2 receptor antagonism. []

    Compound Description: This compound, particularly its citrate salt (AS-4370), exhibited potent gastric emptying activity, surpassing that of cisapride and metoclopramide. [] Unlike metoclopramide and cisapride, AS-4370 did not show dopamine D2 receptor antagonistic activity in both in vitro and in vivo tests. []

    Relevance: This compound bears a close structural resemblance to 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, sharing the benzamide core, a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a morpholinyl group linked to the benzamide nitrogen via a methylene bridge. The primary difference lies in the substitution on the benzyl ring attached to the morpholine moiety, with a fluorine atom at the 4-position in AS-4370, and in the substitution at the 4-position of the benzamide ring, with an amino group in AS-4370 and a benzyl(methylsulfonyl)amino group in the main compound. This comparison emphasizes the contribution of specific substitutions on both the benzyl and benzamide rings to gastroprokinetic activity and the potential to minimize dopamine D2 receptor antagonism. []

  • Compound Description: The enantiomers of (+/-)-4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide ((+/-)-mosapride), a selective gastroprokinetic agent, were synthesized, with (S)-(-)-mosapride being one of them. [] The (S)-(-) enantiomer exhibited potent serotonin 5-HT4 receptor agonistic activity, similar to mosapride. []
  • Relevance: This compound exhibits a high degree of structural similarity to 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. They share the benzamide core, a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a 4-(4-fluorobenzyl)-2-morpholinyl group connected to the benzamide nitrogen through a methylene linker. [] The main difference lies in the substitution at the 4-position of the benzamide ring, which is an amino group in (S)-(-)-mosapride and a benzyl(methylsulfonyl)amino group in the main compound. This close structural similarity suggests that 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide might also possess serotonin 5-HT4 receptor agonistic activity, which could be relevant to its potential gastroprokinetic effects. []

  • Compound Description: This compound displayed significantly enhanced neuroleptic activity compared to metoclopramide, demonstrating the impact of structural modifications. []
  • Relevance: This compound is grouped into the same chemical class as 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide: benzamide derivatives. [] Both compounds share a benzamide moiety with a chlorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. Additionally, both have a nitrogen atom attached to the benzamide carbonyl, further substituted with an ethyl group that branches into a benzyl group and a methyl group. These structural commonalities and differences within the same chemical class provide valuable insights into the structure-activity relationships of benzamide derivatives, particularly for neuroleptic activity. []

  • Compound Description: Identified as the most potent compound among a series of benzamides, exhibiting significantly higher antistereotypic activity compared to haloperidol and metoclopramide. [] This compound also demonstrated a favorable ratio of antistereotypic activity to cataleptogenicity. []
  • Relevance: This compound is grouped into the same chemical class as 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide: benzamide derivatives. [] Both compounds share a benzamide moiety with a chlorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. Additionally, they both have a substituted nitrogen atom attached to the benzamide carbonyl. This comparison within the same chemical class underscores the importance of the substituents on the benzamide nitrogen for influencing neuroleptic activity and the balance between desired and undesired effects. []

  • Compound Description: This series of compounds was designed and synthesized with the aim of developing more potent and selective gastric prokinetic agents compared to metoclopramide. []
  • Relevance: These compounds share the core benzamide structure and the morpholinylmethyl group with 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. The key difference lies in the presence of a benzyl group at the nitrogen of the morpholine ring and various substitutions at the 2- and 4-positions of the benzene ring in the main compound. [] This comparison highlights the impact of introducing substituents on the morpholine ring and modifying the benzamide moiety on enhancing gastroprokinetic activity and selectivity. []

  • Compound Description: These two compounds are metabolites of mosapride, a potent gastroprokinetic agent. [] They were synthesized to confirm their structures and evaluate their serotonin-4 receptor binding affinities, which were found to be lower than that of mosapride. []
  • Relevance: These two metabolites share the core benzamide structure, chlorine atom at the 5-position, ethoxy group at the 2-position, and a morpholinylmethyl group attached to the benzamide nitrogen with 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. The key differences lie in the presence of a hydroxyl group at the 3-position and an amino group at the 4-position of the benzene ring, and the absence of the benzyl and methylsulfonyl substituents in these metabolites compared to the main compound. The identification of these metabolites provides valuable insights into the metabolic pathway of mosapride and structurally similar benzamide derivatives. []

    • Compound Description: This aminofurazan-based compound is a novel Rho kinase (ROCK) inhibitor with an IC50 value of 1.6 nM against recombinant human ROCK1. It also exhibits selectivity against a panel of serine/threonine kinases. []
    • Relevance: This compound shares the benzamide core structure and the morpholinyl group with 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. They both have a phenyl ring linked to the nitrogen of the morpholine through a 2-ethoxy linker. [] These shared structural elements suggest that modifications to the benzamide moiety and the substituents on the morpholine nitrogen can lead to diverse biological activities, from gastroprokinetic effects to ROCK inhibition. []
  • N-[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl-2-[3-(methylsulfonylamino)phenyl]acetamide

    • Compound Description: This compound acts as a CCR3 antagonist for the treatment of inflammatory conditions. []
    • Relevance: This compound and 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide share a high degree of structural similarity, both containing a 4-(substituted benzyl)-2-morpholinylmethyl group attached to the nitrogen of an amide group. [] They differ in the amide moiety (benzamide vs. phenylacetamide) and the substituent at the nitrogen of the sulfonamide group (benzyl vs. methyl). [] These structural similarities and differences highlight the versatility of this chemical scaffold for targeting different biological targets involved in inflammation and gastrointestinal motility. []

Properties

Product Name

4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C21H27N3O4S/c1-29(26,27)24(17-18-5-3-2-4-6-18)20-9-7-19(8-10-20)21(25)22-11-12-23-13-15-28-16-14-23/h2-10H,11-17H2,1H3,(H,22,25)

InChI Key

OCGWCRUZVKOFOD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCCN3CCOCC3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCCN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.